Meprylcaine Hydrochloride-d5
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Overview
Description
Meprylcaine-d5 (hydrochloride) is a deuterated form of Meprylcaine hydrochloride, a local anesthetic with stimulant properties. It is structurally related to dimethocaine and has a relatively potent inhibitory action on the monoamine transporter, inhibiting the reuptake of dopamine, norepinephrine, and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprylcaine-d5 (hydrochloride) involves the treatment of 2-methyl-2-(propylamino)propan-1-ol with a base, followed by reaction with benzoyl chloride to form the ester . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods
Industrial production of Meprylcaine-d5 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Meprylcaine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ester group in Meprylcaine-d5 (hydrochloride) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Meprylcaine-d5 (hydrochloride) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: In studies involving neurotransmitter transporters and their inhibition.
Medicine: Research on local anesthetics and their effects on the central nervous system.
Industry: Used in the development of new anesthetic formulations and in quality control processes.
Mechanism of Action
Meprylcaine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin through the monoamine transporter. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound also acts on sodium channels, blocking the generation and conduction of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Dimethocaine: Structurally related to Meprylcaine-d5 (hydrochloride) and also acts as a local anesthetic with stimulant properties.
Procaine: Another local anesthetic but with a different mechanism of action and lower potency.
Lidocaine: A widely used local anesthetic with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
Meprylcaine-d5 (hydrochloride) is unique due to its deuterated form, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. Its potent inhibitory action on the monoamine transporter also distinguishes it from other local anesthetics .
Properties
Molecular Formula |
C14H22ClNO2 |
---|---|
Molecular Weight |
276.81 g/mol |
IUPAC Name |
[2-methyl-2-(propylamino)propyl] 2,3,4,5,6-pentadeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H/i5D,6D,7D,8D,9D; |
InChI Key |
LKHWKAGQNOMUFQ-AYVDECCJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC(C)(C)NCCC)[2H])[2H].Cl |
Canonical SMILES |
CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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